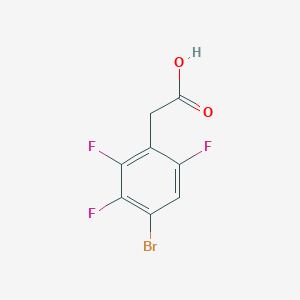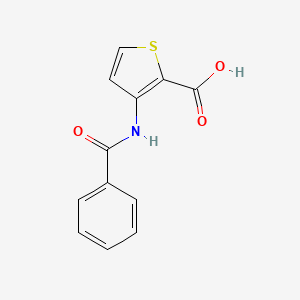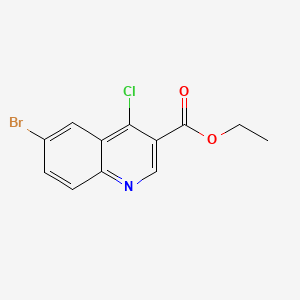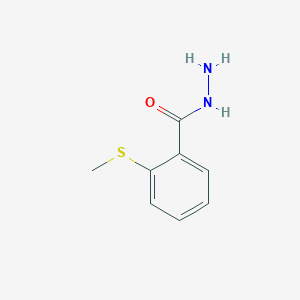
4-Bromo-2,3,6-trifluorophenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3,6-trifluorophenylacetic acid is a compound that is related to various research areas, including the derivatization of carboxylic acids, photocatalytic reactions, and the synthesis of fluorinated compounds. The compound itself is not directly mentioned in the provided papers, but the research on similar brominated and fluorinated aromatic compounds can give insights into its properties and potential applications.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of bromophenacyl triflate for the derivatization of carboxylic acids, which is prepared from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide . Another approach is the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes to produce 2-aryl-3,3,3-trifluoropropanoic acids, which has been applied to the synthesis of fluorinated non-steroidal anti-inflammatory drugs . These methods could potentially be adapted for the synthesis of 4-Bromo-2,3,6-trifluorophenylacetic acid.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the bromine atom is electron-withdrawing, while other substituents like the methoxy group have electron-donating properties . This information can be extrapolated to understand the electronic effects in 4-Bromo-2,3,6-trifluorophenylacetic acid, where the bromine and fluorine atoms would likely influence the reactivity and electronic distribution of the molecule.
Chemical Reactions Analysis
The chemical reactivity of brominated and fluorinated compounds includes photocatalytic defluorinative reactions, as seen with the use of 2-bromo-3,3,3-trifluoropropene in the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines . Such reactivity patterns suggest that 4-Bromo-2,3,6-trifluorophenylacetic acid could also participate in radical or photocatalytic reactions, potentially leading to the formation of novel cyclic structures or other functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated aromatic compounds are influenced by the presence of halogen atoms, which can affect boiling points, solubility, and stability. For instance, the preparation of 3,5-Difluorophenylacetic acid involves a Grignard reaction followed by hydrolysis and reduction, indicating that halogenated carboxylic acids can be manipulated through various chemical transformations . These insights can be applied to predict the behavior of 4-Bromo-2,3,6-trifluorophenylacetic acid under different conditions and in various chemical processes.
科学的研究の応用
Environmental Impact and Detection
- Environmental Presence and Toxicology of Brominated Phenols : Studies have focused on the occurrence, toxicokinetics, and toxicodynamics of brominated phenols, such as 2,4,6-Tribromophenol, in the environment. These compounds, which share structural similarities with 4-Bromo-2,3,6-trifluorophenylacetic acid, are used in the production of brominated flame retardants and can degrade into various environmental pollutants. The widespread presence of such compounds, including their detection in water, soil, and air, underscores the importance of understanding their environmental fate and toxicological impact (Koch & Sures, 2018).
Chemical Synthesis and Analysis
- Practical Synthesis of Related Compounds : Research into the synthesis of related brominated and fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, is critical for the development of pharmaceuticals and other chemical products. Such studies highlight the methodologies for efficiently producing these compounds, which are key intermediates in manufacturing processes. The synthesis approaches also reflect on the challenges and solutions in the chemical synthesis of brominated and fluorinated aromatic compounds, potentially offering insights into the handling of 4-Bromo-2,3,6-trifluorophenylacetic acid (Qiu et al., 2009).
Environmental and Health Risk Assessment
- Biomonitoring and Risk Assessment : Studies on biomonitoring data for compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) provide a framework for understanding the exposure levels and health risks associated with the use of herbicides and related chemicals. These assessments are crucial for setting regulatory standards and protective measures for both the environment and human health. Analyzing the exposure and potential risks associated with similar compounds to 4-Bromo-2,3,6-trifluorophenylacetic acid could follow similar methodologies (Aylward et al., 2009).
Safety And Hazards
特性
IUPAC Name |
2-(4-bromo-2,3,6-trifluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-2-5(10)3(1-6(13)14)7(11)8(4)12/h2H,1H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGHAKCYVDCEAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270087 |
Source


|
| Record name | 4-Bromo-2,3,6-trifluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,6-trifluorophenylacetic acid | |
CAS RN |
537033-59-3 |
Source


|
| Record name | 4-Bromo-2,3,6-trifluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3,6-trifluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)



![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)
![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)







![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)